(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H11ClN2OS2 and its molecular weight is 334.84. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Organic chemists have synthesized various acrylamide derivatives, including compounds structurally related to "(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide," to explore their chemical properties and potential as intermediates in synthetic routes. For instance, studies have reported on the synthesis of acrylamides as herbicidal agents, demonstrating their utility in agricultural chemistry for controlling weed growth by inhibiting photosystem II electron transport (Wang, Li, Li, & Huang, 2004)[https://consensus.app/papers/synthesis-herbicidal-activity-wang/2cf13b7a6e1c504d9c4da4b0895cbd9c/?utm_source=chatgpt]. Additionally, acrylamides have been investigated for their role in polymer chemistry, where they serve as monomers in the production of polymers with specific properties, such as chelating resins for metal ion adsorption (Saçmacı, Saçmacı, Soykan, & Kartal, 2010)[https://consensus.app/papers/synthesis-characterization-chelating-resin-adsorption-saçmacı/011586201f5b5f9e8efe0c16da459138/?utm_source=chatgpt].
Material Science Applications
In material science, the synthesis of novel acrylamide-based compounds has contributed to the development of new materials with unique properties. For example, polyacrylamide gels incorporating mixed disulfide compounds have been used to detect enzymes catalyzing thiol-producing reactions, indicating their potential in biochemical assays and research (Harris & Wilson, 1983)[https://consensus.app/papers/polyacrylamide-gels-contain-disulfide-compound-used-harris/8115d0d9901a539da42a57ba865eca56/?utm_source=chatgpt].
Biological and Pharmaceutical Research
Acrylamide derivatives have also been explored for their biological activities, including as inhibitors of tubulin polymerization, demonstrating potential as anticancer agents. The synthesis and evaluation of 2-anilinopyridine-3-acrylamides have shown significant cytotoxic activity against human cancer cell lines, highlighting their potential in cancer therapy (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014)[https://consensus.app/papers/synthesis-cytotoxic-activity-kamal/460a3a68f81d5a07905be004dc4700f7/?utm_source=chatgpt].
Properties
IUPAC Name |
(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-18-12-6-4-10(16)9-13(12)21-15(18)17-14(19)7-5-11-3-2-8-20-11/h2-9H,1H3/b7-5+,17-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMIUBUVXHYEMB-AWBIATKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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